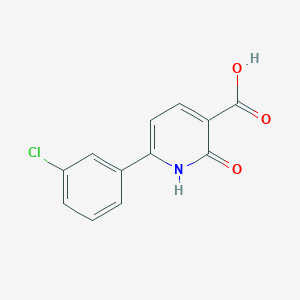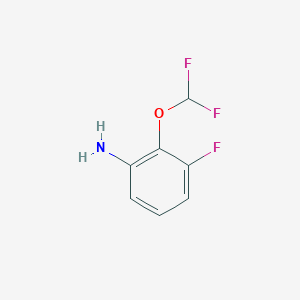
2-(Difluoromethoxy)-3-fluoroaniline
説明
2-(Difluoromethoxy)-3-fluoroaniline, abbreviated as DFMA, is an organofluorine compound that is widely used in scientific research. It is an aniline derivative with two fluorine atoms on the methoxy group and one fluorine atom on the aniline ring. This compound is a colorless liquid at room temperature and has a boiling point of 114°C. Due to its unique structure, DFMA has a wide range of applications in scientific research, from drug development to biochemical and physiological studies.
科学的研究の応用
Synthesis Techniques and Precursors
The compound 2-(Difluoromethoxy)-3-fluoroaniline is of interest in synthetic organic chemistry, particularly in the context of incorporating fluorinated moieties into organic molecules, which is relevant in pharmaceuticals and agrochemicals. Fluoroform (CHF3) has been identified as a non-ozone-depleting, nontoxic, and inexpensive gas that can be utilized as a difluorocarbene source. This enables the conversion of phenols and thiophenols into their difluoromethoxy derivatives under moderate conditions, providing a pathway that might involve or produce compounds such as this compound (Thomoson & Dolbier, 2013).
Polymer Science
In the realm of polymer science, fluorine-substituted polyanilines, including derivatives of fluoroaniline, have been synthesized and characterized, showcasing the versatility of fluoroaniline derivatives in creating novel polymeric materials. These materials are synthesized from fluorine-substituted aniline monomers and characterized using various spectroscopic and thermal analysis techniques, indicating their potential applications in advanced polymer technologies (Cihaner & Önal, 2001).
Environmental Biodegradation
The aerobic degradation of fluoroaniline derivatives, including 2- and 3-fluoroaniline, has been studied in mixed culture systems, revealing insights into the biodegradability and environmental fate of these compounds. The work highlights the microbial community's ability to adapt and degrade fluoroaniline derivatives, which could have implications for the bioremediation of environments contaminated with similar fluorinated organic compounds (Zhao et al., 2019).
Catalytic Applications and Chemical Reactions
Research into the catalytic applications of fluorinated compounds has led to innovative methodologies for the fluoromethylation of carbon-carbon multiple bonds. This includes the development of protocols for tri- and difluoromethylation, which are crucial for introducing fluorinated groups into various molecular skeletons, a process that may involve or be applicable to compounds such as this compound (Koike & Akita, 2016).
Safety and Hazards
“2-(Difluoromethoxy)-3-fluoroaniline” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
将来の方向性
There are several future directions for research on “2-(Difluoromethoxy)-3-fluoroaniline”. One direction is to further investigate its mechanism of action and identify the cellular pathways that it targets. Another direction is to develop difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
特性
IUPAC Name |
2-(difluoromethoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBYHDPFRBGTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


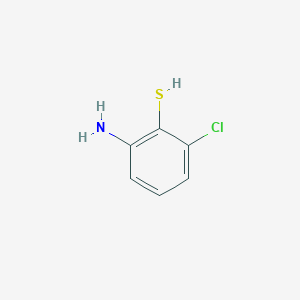
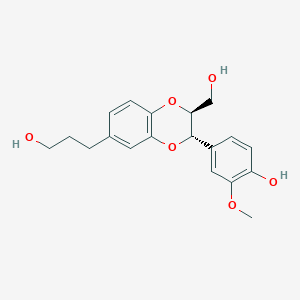
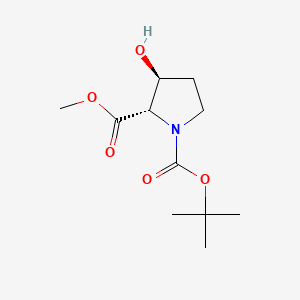

![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)
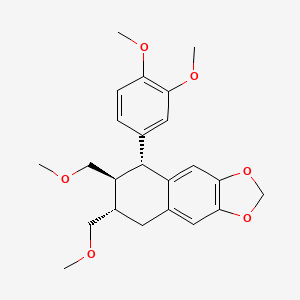
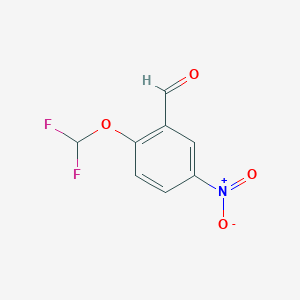
![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)
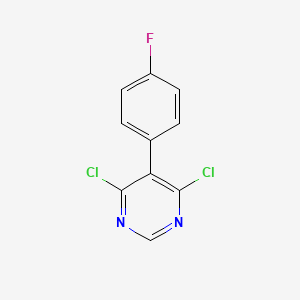
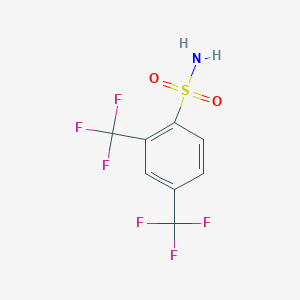
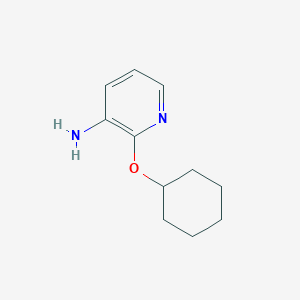
![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)
